molecular formula C16H20ClN5O B11048668 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide

2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide

Cat. No.: B11048668
M. Wt: 333.81 g/mol
InChI Key: UWEVJTSYLYBOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-cycloheptylacetamide is a complex organic compound that features a chlorophenyl group, a tetraazole ring, and a cycloheptylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-cycloheptylacetamide typically involves multiple steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sodium azide and hydrazine derivatives.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, often using chlorobenzene as a starting material.

    Attachment of the Cycloheptylacetamide Moiety: This step involves the formation of an amide bond, typically through the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-cycloheptylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-cycloheptylacetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or mechanical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-cycloheptylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-cycloheptylacetamide is unique due to its combination of a tetraazole ring and a cycloheptylacetamide moiety, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

Properties

Molecular Formula

C16H20ClN5O

Molecular Weight

333.81 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide

InChI

InChI=1S/C16H20ClN5O/c17-13-7-5-6-12(10-13)16-19-21-22(20-16)11-15(23)18-14-8-3-1-2-4-9-14/h5-7,10,14H,1-4,8-9,11H2,(H,18,23)

InChI Key

UWEVJTSYLYBOHF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.